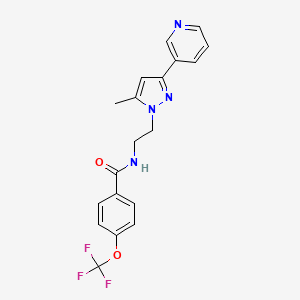

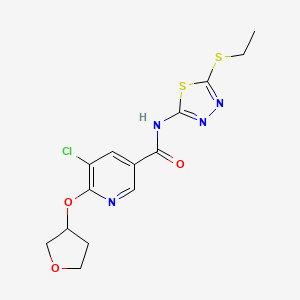

5-amino-1-methanesulfonyl-1H-pyrazol-3-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

While there isn’t specific information on the synthesis of “5-amino-1-methanesulfonyl-1H-pyrazol-3-ol”, there are general methods for synthesizing 5-amino-pyrazoles. For instance, one method involves the oxidation of β-bromo-α-(ethylsulfanyl)cinnamonitriles with H2O2 to form β-bromo-α-(ethylsulfinyl)cinnamonitriles. These are then treated with hydrazine hydrate or methylhydrazine followed by hydrochloric acid hydrolysis to yield 5-amino-pyrazoles .Wissenschaftliche Forschungsanwendungen

Nanotechnology

Lastly, in nanotechnology, AKOS024627390 could be explored for its use in creating functionalized nanoparticles, which can have applications ranging from targeted drug delivery to the development of new catalysts.

This analysis is based on the compound’s chemical structure and known properties of similar compounds. For the most current and specific research applications, consulting databases of peer-reviewed literature like Google Scholar would provide the latest findings.

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of AKOS024627390 is the enzyme Nicotinamide N-methyltransferase (NNMT) . NNMT is a cytosolic enzyme that catalyzes the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to substrates such as nicotinamide (NCA), pyridine, and related analogues . This enzyme is predominantly expressed in the liver, but significant levels are also present in other tissues, including adipose tissue, kidney, brain, lung, heart, and muscle .

Mode of Action

AKOS024627390 functions to block the activity of NNMT . By inhibiting this enzyme, it directly regulates the detoxification of endogenous and exogenous drugs/xenobiotics by the formation of methylated metabolic products . This inhibition can lead to changes in cell metabolism and energy balance, which can have various downstream effects.

Biochemical Pathways

The inhibition of NNMT by AKOS024627390 affects the methylation pathways in the body . Methylation is a crucial process in the body that influences a wide range of biochemical reactions. By inhibiting NNMT, AKOS024627390 can potentially alter the balance of these reactions, leading to various downstream effects.

Result of Action

The inhibition of NNMT by AKOS024627390 can lead to a variety of molecular and cellular effects. For example, it has been suggested that NNMT inhibition can lead to increased cell proliferation and progression in a variety of cancer cell lines . Additionally, NNMT expression has been reported to be upregulated in patients with Parkinson’s disease, which is suggested to be linked to the production of neurotoxins .

Eigenschaften

IUPAC Name |

3-amino-2-methylsulfonyl-1H-pyrazol-5-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O3S/c1-11(9,10)7-3(5)2-4(8)6-7/h2H,5H2,1H3,(H,6,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCFWYENARVXQPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1C(=CC(=O)N1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-1-methanesulfonyl-1H-pyrazol-3-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-butylphenyl)-2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2877078.png)

![2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2877080.png)

![2-{[3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridin-4-yl]formamido}-N-methylacetamide](/img/structure/B2877087.png)

![(3S,6R)-1-[(tert-Butoxy)carbonyl]-6-methylpiperidine-3-carboxylic acid](/img/no-structure.png)

![2-((4-chlorophenyl)thio)-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2877093.png)